Product packaging for Alloxydim(Cat. No.:CAS No. 55634-91-8)

Alloxydim

Cat. No.: B13751712
CAS No.: 55634-91-8
M. Wt: 323.4 g/mol
InChI Key: PNCNFDRSHBFIDM-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloxydim is a cyclohexanedione oxime herbicide used for post-emergence control of grass weeds and volunteer cereals in broad-leaved crops such as sugar beet, vegetables, and soybeans . Its primary mode of action is the inhibition of the plant enzyme acetyl-CoA carboxylase (ACCase), which disrupts fatty acid biosynthesis and lipid formation, leading to the cessation of plant growth . This makes it a valuable tool for researchers studying grass weed management and the mechanisms of herbicide action and resistance, classified under HRAC Group A (WSSA Group 1) . As a systemic herbicide, it is absorbed by leaves and translocated throughout the plant. Research into its environmental fate is crucial, as studies show that this compound undergoes rapid photodegradation on soil and leaf surfaces, forming transformation products like the Z-isomer and a more stable imine derivative . Investigations using QSAR models and phytotoxicity studies have revealed that these photoproducts can exhibit different toxicity profiles and potentially higher solubility than the parent compound, underscoring the importance of studying their environmental impact and behavior in rotational crop systems . Please note that this substance is not approved under EC Regulation 1107/2009 . This product is intended for laboratory research use only and is not for human, veterinary, agricultural, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO5 B13751712 Alloxydim CAS No. 55634-91-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55634-91-8

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C17H25NO5/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5/h7,14,20H,2,6,8-10H2,1,3-5H3/b18-11+

InChI Key

PNCNFDRSHBFIDM-WOJGMQOQSA-N

Isomeric SMILES

CCC/C(=N\OCC=C)/C1=C(C(C(CC1=O)(C)C)C(=O)OC)O

Canonical SMILES

CCCC(=NOCC=C)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O

Origin of Product

United States

Molecular and Biochemical Mechanisms of Alloxydim Action in Plants

Inhibition of Acetyl-CoA Carboxylase (ACCase) as the Primary Target

Acetyl-CoA Carboxylase (ACCase) is a crucial enzyme that catalyzes the first committed step in the biosynthesis of fatty acids. nih.gov This reaction involves the carboxylation of acetyl-CoA to form malonyl-CoA, utilizing bicarbonate and requiring energy from ATP. nih.govwikipedia.orggoogle.comresearchgate.net Alloxydim functions as an inhibitor of this vital enzyme. herts.ac.ukmaine.gov

ACCase exists in different forms in plants. Graminaceous monocots possess a homomeric, plastidic form of ACCase that is highly sensitive to cyclohexanedione herbicides like this compound. google.compressbooks.pubscielo.br Dicotyledonous plants, on the other hand, typically have a heteromeric form of ACCase in the plastid and a homomeric form in the cytosol, neither of which is generally inhibited by these herbicides. google.compressbooks.pubscielo.br

Cyclohexanedione herbicides, including this compound, are understood to bind to the carboxyltransferase (CT) domain of the sensitive plastidic ACCase. This binding interferes with the transfer of the carboxyl group from carboxybiotin to acetyl-CoA, thereby blocking the formation of malonyl-CoA. nih.govgoogle.com The precise molecular interactions, including specific amino acid residues involved in the binding of this compound to the ACCase enzyme, are subjects of ongoing research. Resistance to ACCase inhibitors can arise from point mutations leading to amino acid substitutions in the carboxyltransferase domain of the enzyme, which can alter the binding site and reduce herbicide sensitivity. researchgate.netscielo.br

A key aspect of this compound's selectivity lies in the differential sensitivity of ACCase enzymes from monocotyledonous and dicotyledonous plants. google.compressbooks.pubscielo.br The plastidic ACCase found in most grasses (monocots) is highly susceptible to inhibition by this compound and other cyclohexanedione herbicides. google.compressbooks.pubscielo.br In contrast, the ACCase enzymes present in dicotyledonous plants are generally insensitive to these herbicides. google.compressbooks.pubscielo.br This difference in enzyme sensitivity forms the basis for the selective control of grass weeds in broadleaf crops using this compound. google.compressbooks.pub Exceptions exist, where some dicot species may express a sensitive form of ACCase. scielo.br

Here is a simplified representation of the comparative susceptibility:

Plant TypeACCase Location(s)ACCase Sensitivity to this compoundHerbicidal Effect
Monocotyledonous (Grasses)Plastid (Homomeric)Highly SusceptibleSensitive
DicotyledonousPlastid (Heteromeric), Cytosol (Homomeric)Generally InsensitiveTolerant

Molecular Interactions at the ACCase Active Site

Downstream Biochemical Pathway Disruption

The inhibition of ACCase by this compound has significant downstream consequences, primarily impacting the synthesis of fatty acids and subsequently affecting lipid synthesis and membrane integrity. herts.ac.ukwordpress.comherts.ac.uk

ACCase catalyzes the initial, rate-limiting step in de novo fatty acid biosynthesis, the production of malonyl-CoA from acetyl-CoA. nih.govwikipedia.orggoogle.comresearchgate.net Malonyl-CoA serves as the source of two-carbon units that are sequentially added to a growing fatty acid chain by the enzyme fatty acid synthase. wikipedia.org By inhibiting ACCase, this compound effectively blocks the production of malonyl-CoA, thereby shutting down the synthesis of new fatty acids. herts.ac.ukwordpress.comlipidmaps.orgfishersci.ca This disruption directly impacts the plant's ability to produce the essential building blocks for lipids.

Fatty acids are fundamental components of various lipids, including phospholipids, which are major constituents of cellular membranes. wordpress.comlipidmaps.orgfishersci.ca The inhibition of fatty acid biosynthesis due to this compound leads to a depletion of the fatty acid pool available for lipid synthesis. herts.ac.ukwordpress.comlipidmaps.orgfishersci.ca This deficiency in turn impairs the plant's ability to synthesize new lipids and maintain existing cellular membranes. herts.ac.ukherts.ac.uk Actively growing tissues, such as those in the meristems, require a constant supply of new membrane lipids for cell division and expansion. wordpress.com The disruption of lipid synthesis in these areas leads to the loss of membrane integrity, causing cellular leakage and ultimately leading to tissue damage and plant death, particularly in the growing points. wordpress.compjoes.com Symptoms of this compound action, such as wilting and necrosis, are a direct result of this compromised membrane function. wordpress.compjoes.com

Interference with other Metabolic Pathways (e.g., Flavonoid Biosynthesis)

While the primary consequence of ACCase inhibition is the disruption of fatty acid biosynthesis, ACCase also plays a role in providing malonyl-CoA for other metabolic pathways in plants researchgate.net. Notably, malonyl-CoA is a crucial substrate for the biosynthesis of flavonoids encyclopedia.pubsci-hub.semdpi.com.

Flavonoids are a diverse group of secondary metabolites with numerous functions in plants, including pigmentation, UV protection, defense against pathogens, and signaling encyclopedia.pubnih.govfrontiersin.org. The biosynthesis of flavonoids involves the condensation of 4-coumaroyl-CoA with malonyl-CoA, catalyzed by chalcone (B49325) synthase, the first committed enzyme in the flavonoid pathway encyclopedia.pubmdpi.comnih.govfrontiersin.org. Since ACCase is responsible for generating the malonyl-CoA required for this condensation, its inhibition by this compound can interfere with flavonoid biosynthesis researchgate.net.

Research has demonstrated that cyclohexanedione herbicides, including this compound, selectively and potently inhibit ACCase isolated from susceptible grass species (monocotyledonous plants) compared to the enzyme from broadleaf plants (dicotyledonous plants) researchgate.net. This differential sensitivity of ACCase is considered a primary basis for the selectivity of this compound as a grass herbicide researchgate.net. The inhibition constant (Ki) values for ACCase from susceptible grasses are significantly lower than those for ACCase from tolerant broadleaf species, indicating a much higher affinity of the herbicide for the grass enzyme researchgate.net.

Plant TypeSensitivity to Cyclohexanedione Herbicides (including this compound)Representative Ki Range (µM) for ACCase Inhibition
Susceptible GrassesHigh0.02 to 1.95
Tolerant BroadleafsLow53 to 2200 (2.2 mM)

Data based on biochemical studies of ACCase inhibition by cyclohexanedione herbicides researchgate.net.

This marked difference in ACCase sensitivity means that while fatty acid and potentially flavonoid biosynthesis are strongly inhibited in grasses at typical application rates, broadleaf plants are much less affected.

Physiological and Cellular Manifestations of Mechanism of Action

The biochemical inhibition of ACCase by this compound leads to significant physiological and cellular consequences in susceptible plants, primarily due to the depleted levels of fatty acids and lipids required for growth and membrane synthesis herts.ac.uknih.gov.

Inhibition of Meristematic Tissue Growth

By inhibiting ACCase and thus disrupting fatty acid and lipid biosynthesis, this compound effectively starves these actively growing tissues of essential building blocks herts.ac.uknih.gov. This leads to a rapid cessation of growth in meristematic regions, which is one of the earliest observable symptoms of this compound activity in susceptible grasses nih.gov. The impaired ability to synthesize lipids necessary for membrane proliferation directly limits the capacity of meristematic cells to divide and expand, resulting in inhibited shoot and root elongation herts.ac.uknih.gov.

Effects on Cell Division and Differentiation

The inhibition of meristematic growth is a direct consequence of this compound's impact on cellular processes, particularly cell division and, subsequently, differentiation. Cell division requires extensive synthesis of new membranes to partition the cytoplasm and form new cell walls between daughter cells nih.gov. With ACCase inhibited, the reduced availability of fatty acids and lipids compromises the plant's ability to synthesize these membranes efficiently herts.ac.uknih.gov.

While this compound does not directly target the cell cycle machinery or the hormonal regulation of cell division and differentiation (processes regulated by factors like auxins and cytokinins cuny.edunih.govnih.govfrontiersin.org), the metabolic bottleneck created by ACCase inhibition has downstream effects on these processes. Impaired lipid synthesis can lead to structural defects in new cell membranes, disrupt organelle function, and limit the energy available for the complex processes of mitosis and cytokinesis.

As a result, cell division in meristematic tissues is severely inhibited or stops altogether nih.gov. This lack of new cell production prevents the formation of new tissues and organs. Furthermore, the disruption of normal cellular metabolism and growth processes can indirectly affect cell differentiation, the process by which cells acquire specialized functions nih.govnih.govembopress.org. Without proper cell division and expansion, the developmental signals and metabolic prerequisites for differentiation may not be met, leading to stunted development and eventual tissue collapse and necrosis in susceptible plants nih.gov. The visible symptoms of this compound action, such as bleaching and necrosis in the newest leaves and growing points, reflect the breakdown of cellular integrity and function in tissues most reliant on active lipid synthesis and cell division nih.gov.

Plant Metabolism and Physiological Responses to Alloxydim Exposure

Alloxydim Uptake, Translocation, and Distribution within Plant Tissues

The uptake of herbicides by plants can occur through roots or shoots, with foliar application being common for post-emergence herbicides like this compound nih.govresearchgate.net. Once applied to the leaf surface, this compound needs to penetrate the cuticle and cell wall to enter the plant tissues. The stomata can play a crucial role as entry points for foliar-applied substances nih.govmdpi.com. Factors such as the plant species, the age of the leaves, and environmental conditions can influence the rate and extent of foliar uptake mdpi.com.

Following uptake, this compound is translocated and distributed within the plant. Herbicides with systemic action, like this compound, are capable of moving from the site of uptake to other parts of the plant through the vascular tissues (xylem and phloem) herts.ac.ukherts.ac.uksemanticscholar.org. The pattern of translocation can vary between plant species and is a significant factor in determining herbicide selectivity semanticscholar.org. Studies on the related herbicide sethoxydim (B610796) have investigated its retention, absorption, translocation, and distribution in different plant types semanticscholar.org. While specific detailed data on this compound's translocation patterns in various plant species were not extensively found in the search results, the systemic nature of cyclohexenone herbicides implies movement throughout the plant after absorption.

Metabolic Transformation Pathways within Plant Systems

Plants possess various metabolic pathways to transform xenobiotics like herbicides. These transformations can lead to detoxification, rendering the compound less phytotoxic, or in some cases, result in metabolic activation mdpi.commdpi.com. The metabolism of this compound within plant systems involves enzymatic processes aimed at altering its chemical structure.

Enzymatic Detoxification and Conjugation Mechanisms

Enzymatic detoxification is a primary mechanism by which plants metabolize herbicides. This often involves a multi-phase process. Phase I typically involves reactions like oxidation, reduction, or hydrolysis, catalyzed by enzymes such as cytochrome P450 monooxygenases, esterases, or amidases mdpi.com. These reactions introduce functional groups that can serve as sites for subsequent conjugation.

Phase II metabolism involves the conjugation of the herbicide or its Phase I metabolites with endogenous substances such as sugars, amino acids, or glutathione (B108866), catalyzed by enzymes like glycosyltransferases, glutathione S-transferases (GSTs), or acyltransferases mdpi.commdpi.comscielo.org.mx. This conjugation generally increases the water solubility of the compound, facilitating its sequestration in vacuoles or the apoplast, or its further degradation mdpi.com. While the specific enzymes involved in this compound detoxification in various plant species were not detailed in the provided search results, the general principles of enzymatic detoxification and conjugation apply to the metabolism of many herbicides, including those from the cyclohexenone class.

Identification and Characterization of Plant-Derived Metabolites

The metabolic transformation of this compound in plants can result in the formation of various metabolites. Identifying and characterizing these metabolites is crucial for understanding the herbicide's fate and activity within the plant. Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly used for this purpose researchgate.netacs.org.

Research has identified photoproducts of this compound formed on plant surfaces, including deallyoxylated this compound and an imine derivative (a mixture of two tautomers) researchgate.net. Deallyoxylated this compound was found to be more stable than the parent compound researchgate.net. The imine byproduct is reported to be more soluble than this compound, potentially increasing its availability for root uptake researchgate.net. Studies comparing the phytotoxicity of this compound and its main photoproduct (deallyoxylated this compound) on wheat and a grass weed showed that the photoproduct had significantly lower toxicity researchgate.netbioone.org. The imine byproduct also showed low phytotoxicity in seed germination bioassays compared to this compound researchgate.net.

Role of Differential Metabolism in Herbicide Selectivity

Differential metabolism is considered the most common and significant mechanism contributing to herbicide selectivity nih.govscielo.brwiserpub.com. This mechanism relies on the ability of tolerant plant species to metabolize the herbicide into less toxic forms more rapidly or extensively than susceptible weed species scielo.br.

In the case of ACCase-inhibiting herbicides like this compound, the differential sensitivity of the target enzyme (ACCase) between grass weeds and broadleaf crops is a primary factor in selectivity researchgate.net. However, differential metabolism also plays a crucial role. Tolerant crops can detoxify this compound through metabolic pathways, preventing the accumulation of the active compound at concentrations that would inhibit ACCase and cause significant damage nih.govscielo.br. Susceptible weeds, on the other hand, may lack these efficient detoxification pathways or metabolize the herbicide into equally or more toxic compounds, leading to their demise. The conversion of lethal molecules to less toxic compounds and their subsequent storage is a key aspect of selectivity by differential metabolism scielo.br.

This compound-Induced Physiological and Biochemical Stress Responses

Herbicide exposure can induce various physiological and biochemical stress responses in plants, even in tolerant species, as the plant activates defense mechanisms.

Influence on Antioxidant Enzyme Activities (e.g., SOD, APX, POX, CAT)

Herbicides can induce oxidative stress in plants by disrupting cellular processes, leading to the overproduction of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂) pjoes.comnih.gov. Plants have evolved an antioxidant defense system involving both enzymatic and non-enzymatic components to scavenge ROS and mitigate oxidative damage pjoes.comnih.govnih.govmdpi.com.

Key antioxidant enzymes include Superoxide Dismutase (SOD), which catalyzes the dismutation of superoxide radicals to hydrogen peroxide; Catalase (CAT) and Ascorbate Peroxidase (APX), which detoxify hydrogen peroxide into water and oxygen; and Peroxidase (POX), which also plays a role in ROS detoxification pjoes.comnih.govnih.govmdpi.com.

Studies on the effects of other herbicides, such as haloxyfop-ethoxyethyl (another ACCase inhibitor), on wheat have shown changes in the activity of these antioxidant enzymes pjoes.comresearchgate.net. For instance, haloxyfop-ethoxyethyl treatment influenced the activity of SOD, POX, CAT, and APX in wheat leaves, suggesting the induction of oxidative stress pjoes.comresearchgate.net. APX, in particular, has a high affinity for H₂O₂ and plays a significant role in its detoxification, often working in coordination with SOD activity pjoes.comnih.gov. While direct research specifically detailing this compound's impact on the activities of SOD, APX, POX, and CAT in various plant species was not prominently featured in the search results, it is plausible that this compound, as an herbicide inducing metabolic disruption, could similarly influence the activity of these antioxidant enzymes as part of the plant's stress response. The extent and nature of this influence would likely vary depending on the plant species and its tolerance level to this compound.

Example Data Table (Illustrative, based on general herbicide effects on antioxidant enzymes):

Plant SpeciesHerbicide TreatmentSOD Activity (% of Control)CAT Activity (% of Control)APX Activity (% of Control)POX Activity (% of Control)
Susceptible Weed AThis compoundIncreaseDecreaseVariableIncrease
Tolerant Crop BThis compoundSlight IncreaseSlight IncreaseIncreaseSlight Increase

Note: This table is illustrative and represents potential trends observed with herbicide-induced oxidative stress and antioxidant enzyme responses. Specific data for this compound on various species would require dedicated research.

Dynamics of Reactive Oxygen Species (ROS) in Plant Cells.

Exposure to herbicides, including graminicides like this compound (which inhibits ACCase), can induce the accumulation of reactive oxygen species (ROS) in plants. ROS are a group of highly reactive molecules derived from the reduction of oxygen, including superoxide radical (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and singlet oxygen (¹O₂). While ROS are naturally produced during normal cellular metabolism in processes like photosynthesis and respiration, environmental stresses, such as herbicide exposure, can lead to an imbalance between ROS production and the plant's antioxidant defense system, resulting in oxidative stress. mdpi.comjocpr.comnih.govmdpi.com

Oxidative stress caused by excessive ROS can damage vital cellular components, including lipids, proteins, and nucleic acids. jocpr.commdpi.comfrontiersin.orgresearchgate.net For instance, hydroxyl radicals can react rapidly with most biological molecules, including oxidizing cell wall polysaccharides and inducing DNA strand breaks. frontiersin.org Superoxide radicals are also reactive and can interact with iron-sulfur clusters in proteins. jocpr.com Hydrogen peroxide, while less reactive than hydroxyl radicals, is more stable and can diffuse through cell membranes, acting as a signaling molecule at lower concentrations but causing irreversible oxidative damage at higher levels. nih.govfrontiersin.org

Graminicide treatment has been shown to induce lipid peroxidation, a process where ROS attack lipids, leading to membrane damage. Studies with Clethodim, another ACCase inhibitor, in maize demonstrated elevated levels of H₂O₂ and malondialdehyde (MDA), a product of lipid peroxidation, alongside changes in antioxidant enzyme activity. nih.gov This suggests that this compound, with a similar mode of action, likely also contributes to increased ROS production and subsequent oxidative stress in susceptible plants.

Plants possess complex enzymatic and non-enzymatic antioxidant systems to scavenge ROS and maintain cellular redox homeostasis. mdpi.comfrontiersin.orgmdpi.com Enzymatic antioxidants include superoxide dismutase (SOD), catalase (CAT), and peroxidases (POD), while non-enzymatic antioxidants include compounds like glutathione, ascorbic acid, carotenoids, and flavonoids. mdpi.commdpi.com The balance between ROS production and scavenging is crucial for plant survival under stress conditions. jocpr.commdpi.com Herbicides can disrupt this balance, overwhelming the plant's defense mechanisms. nih.gov

Effects on Plant Growth, Chlorophyll Content, and Pigment Accumulation.

Research indicates that ACCase-inhibiting herbicides like this compound can inhibit the accumulation of photosynthetic pigments, including chlorophylls (B1240455) and carotenoids, in expanding leaves of susceptible seedlings. capes.gov.br For example, in oat seedlings, both Sethoxydim and this compound were found to block leaf growth and inhibit the accumulation of photosynthetic pigments. capes.gov.br

Carotenoids, in addition to their role in light harvesting, also function as antioxidants, helping to protect photosynthetic machinery from oxidative damage, particularly under stress conditions. mdpi.commdpi.commdpi.com While this compound can inhibit the accumulation of pigments, the dynamics of carotenoid levels under this compound stress might also involve their role in scavenging ROS induced by the herbicide. Some studies with other herbicides have observed an increase in carotenoid content alongside a decrease in chlorophyll, suggesting their activation as part of the plant's defense response to oxidative stress. mdpi.com

The effects of this compound on plant growth and pigment accumulation are closely linked to its primary mode of action and the subsequent physiological disruptions, including oxidative stress. The inhibition of fatty acid synthesis impairs the structural integrity and function of chloroplasts, leading to reduced pigment production and compromised photosynthetic capacity, ultimately hindering plant growth. capes.gov.brscielo.brresearchgate.net

Here is a conceptual table illustrating potential effects based on research on ACCase inhibitors:

ParameterEffect of this compound Exposure (Susceptible Plants)Notes
Plant Growth (Height/Biomass)DecreaseDue to inhibited fatty acid synthesis. capes.gov.br
Leaf GrowthBlockedDirect impact of ACCase inhibition. capes.gov.br
Chlorophyll ContentDecreaseInhibition of accumulation. capes.gov.brmdpi.comresearchgate.net
Carotenoid ContentDecrease or potentially increase (stress response)Inhibition of accumulation capes.gov.br, but can increase as antioxidant mdpi.com.
Photosynthetic CapacityReducedConsequence of decreased pigments. mdpi.com

Note: The specific magnitude of these effects can vary depending on plant species, developmental stage, this compound concentration, and environmental conditions.

Plant-Specific Interactions and Defense Responses.

Plants have evolved complex defense mechanisms to respond to various stresses, including exposure to herbicides. These responses can involve both constitutive (always present) and induced (activated upon stress) mechanisms. mdpi.comnih.govfrontiersin.org While this compound is a synthetic compound, its interaction with plants can trigger defense responses similar to those against other biotic and abiotic stresses.

Plant defense responses often involve intricate signaling pathways mediated by phytohormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene. frontiersin.orgnih.govmdpi.com These hormones play crucial roles in orchestrating the plant's reaction to stress, including the production of defensive compounds and the activation of detoxification pathways. nih.govmdpi.com

The accumulation of ROS induced by herbicide exposure can also act as signaling molecules, triggering defense responses. mdpi.comfrontiersin.orgmdpi.commdpi.com ROS signaling can interact with phytohormone pathways, further modulating the plant's reaction to stress. frontiersin.orgmdpi.com

Plants can also employ biochemical defenses, including the production of secondary metabolites. nih.govinteresjournals.org These compounds are not directly involved in primary metabolism but can act as deterrents or toxins to herbivores and pathogens, and some can also help in detoxifying harmful substances or scavenging ROS. nih.govinteresjournals.org For instance, flavonoids are known to scavenge free radicals, including ROS. nih.gov

While direct research specifically detailing this compound's induction of classic plant defense responses like the hypersensitive response (HR) or the production of specific phytoalexins is not explicitly available in the provided search results, the general mechanisms of plant defense against stress, including herbicide-induced oxidative stress, involve the activation of these pathways. frontiersin.orgmdpi.com The plant's ability to sense and respond to the cellular damage and metabolic disruption caused by this compound would likely engage components of its defense system aimed at mitigating the stress and restoring homeostasis. mdpi.comicrisat.org

Plant-specific interactions with this compound are also evident in the differential susceptibility among plant species. Gramineous plants (grasses) are generally susceptible to this compound due to the sensitivity of their ACCase enzyme, while dicotyledonous plants are typically tolerant because they possess a different form of ACCase that is not inhibited by this class of herbicides. capes.gov.br This difference in the target enzyme is a key factor in the plant-specific interaction and the basis for this compound's selective herbicidal activity.

The plant's response to this compound can be viewed as an attempt to counter the disruptive effects of ACCase inhibition and the resulting oxidative stress. This involves activating antioxidant systems, potentially altering metabolic pathways, and engaging signaling cascades to cope with the cellular damage and inhibited growth. nih.govmdpi.com

Environmental Fate and Degradation Dynamics of Alloxydim

Photodegradation Processes of Alloxydim

Photolysis is recognized as a significant pathway for the dissipation of herbicides in the field nih.govresearchgate.net. This compound has been shown to undergo rapid photodegradation in various environmental matrices researchgate.netnih.gov.

Photolytic Pathways and Reaction Kinetics in Aqueous Media.

Previous studies have demonstrated that this compound rapidly photodegrades in water researchgate.netnih.gov. The photodegradation of this compound in aqueous media follows first-order reaction kinetics researchgate.net. Studies conducted in different aqueous media, including ground, river, mineral, and ultrapure water, under both natural and simulated solar irradiation, revealed that the half-lives of this compound are dependent on the water composition and the radiation source researchgate.net.

Kinetic experiments monitored by HPLC-DAD showed half-lives ranging from 4.63 to 165.78 minutes for direct photolysis under different light intensities researchgate.net. For indirect photolysis, half-lives ranged from 1.14 to 104.81 minutes researchgate.net.

Phototransformation on Environmental Surfaces (Soil and Plant Cuticles).

This compound also undergoes rapid photodegradation on surfaces such as carnauba wax (simulating plant cuticles) and soil mdpi.comresearchgate.netebi.ac.uk. Studies have shown that this compound is rapidly degraded on carnauba and sandy loam soil surfaces, which are considered difficult matrices for analysis researchgate.netebi.ac.uk.

The rate of photolysis of this compound on carnauba wax and soil surfaces is slower compared to its degradation in water researchgate.netnih.govresearchgate.net. This reduced rate may be attributed to physical partitioning within the wax layer or chemical adsorption by soil minerals nih.gov. Pseudo-first-order kinetics effectively describe the photodegradation of this compound on both carnauba wax and sandy loam soil surfaces, with good correlation coefficients (0.96) mdpi.comresearchgate.net.

Identification and Structural Elucidation of Photodegradation Products (e.g., Z-isomer, Imine Derivative).

The photodegradation of this compound leads to the formation of transformation products researchgate.netresearchgate.net. Two main transformation products consistently identified in both aqueous media and on environmental surfaces are the this compound Z-isomer and an imine derivative nih.govresearchgate.netresearchgate.netebi.ac.ukresearchgate.net. The imine derivative is often identified as the major degradation product researchgate.netresearchgate.netresearchgate.net.

The imine derivative is a mixture of two tautomers, each exhibiting keto-enol tautomerism researchgate.netresearchgate.netnih.gov. Structural elucidation of the major degradation product (the imine derivative) isolated from aqueous media has been performed using techniques such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC researchgate.net. This byproduct results from the reduction of the oxime moiety and subsequent formation of the imine group researchgate.net.

On carnauba wax films and sandy loam soil, the imine derivative appears to be photostable and persists on these surfaces, while the Z-isomer is formed in the initial stages of photolysis and subsequently disappears slowly researchgate.net.

Influence of Environmental Factors (e.g., Water Composition, Radiation Source) on Photoreactivity.

Environmental factors significantly influence the photoreactivity of this compound. In aqueous media, the half-lives of this compound are dependent on the composition of the water and the radiation source researchgate.net. For instance, humic acid has been shown to inhibit the photolysis kinetics of this compound, whereas nitrate (B79036) ions did not show a significant effect on degradation researchgate.net. Conversely, Fe(III) ions were found to enhance the photodegradation rate of this compound researchgate.net.

The rate of photolysis on surfaces is slower than in water, which could be due to physical or chemical interactions with the surface material nih.gov. The intensity of radiation also plays a role, with different intensities leading to varying half-lives in direct and indirect photolysis in aqueous media researchgate.net.

Biotransformation and Abiotic Degradation in Soil and Water Systems

While photodegradation is a primary dissipation route, other degradation processes, including biotransformation and abiotic degradation, also contribute to the environmental fate of this compound.

Microbial Degradation Pathways in Soil (Implied by half-life studies).

Although specific microbial degradation pathways for this compound are not explicitly detailed in the provided snippets, the relatively short half-lives observed in soil suggest that microbial degradation likely plays a role in its dissipation scilit.com. Herbicides are often subject to enzymatic degradation by microorganisms in soil pjoes.com. Studies on other pesticides indicate that biodegradation in soil can account for a significant portion of total degradation, with minimal contribution from abiotic processes like chemical degradation or volatilization researchgate.netnih.gov. The degradation rates in soil can be influenced by factors such as soil type and the presence of organic matter, which serves as a carbon source for microbial activity researchgate.netnih.gov.

Summary of this compound Photodegradation Half-Lives

MatrixConditions (Example)Half-life RangeReference
Aqueous Media (Direct)Different Intensities4.63 - 165.78 minutes researchgate.net
Aqueous Media (Indirect)Different Intensities1.14 - 104.81 minutes researchgate.net
Carnauba Wax (Leaf Surrogate)Simulated Sunlight< 1 hour (e.g., 51 min) mdpi.comresearchgate.net
Sandy Loam SoilSimulated Sunlight~10 hours (e.g., 9.7 h) mdpi.comresearchgate.netresearchgate.net

Identified Photodegradation Products

Product NameDescriptionOccurrence
This compound Z-isomerIsomerization of the parent compoundAqueous, Surfaces
Imine DerivativeReduction of oxime, formation of imineAqueous, Surfaces

Chemical Degradation (e.g., Hydrolysis) in Aquatic Environments

Computational Modeling for Environmental Fate Prediction

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for predicting the environmental fate and behavior of pesticides and their transformation products mdpi.comebi.ac.uknih.govcsic.esmdpi.comresearchgate.netscilit.com.

Application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models.

QSAR and QSPR models are applied to predict key properties of pesticides and their transformation products, including their potential eco/toxicological effects and environmental fate mdpi.comebi.ac.uknih.govcsic.esmdpi.comresearchgate.netscilit.com. These models provide quantitative relationships that are particularly useful for assessing transformation products, many of which may not be commercially available or are difficult to isolate for experimental study mdpi.com. QSAR/QSPR models have been utilized to evaluate the potential environmental implications of this compound and its degradation products mdpi.comebi.ac.ukresearchgate.net. They have also been applied to estimate properties such as the state of aggregation and the ease with which this compound transformation products, particularly those formed during chlorination, might move between different environmental phases nih.govcsic.es.

Prediction of Transformation Pathways and Environmental Behavior.

Computational methods, including theoretical calculations and QSAR/QSPR models, contribute to the prediction of transformation pathways and the environmental behavior of pesticides and their by-products epa.govies-ltd.chresearchgate.netdntb.gov.uacsic.es. These models can predict the potential behavior of transformation products within various environmental compartments nih.govcsic.es. Furthermore, they can assist in anticipating potential risks to human and animal health associated with these transformation products nih.govcsic.es. Various computational systems, including rule-based prediction systems and integrated metabolism simulators, are employed to predict transformation pathways nih.gov.

Herbicide Resistance Mechanisms to Alloxydim in Weeds

Characterization of Target-Site Resistance

Target-site resistance (TSR) involves alterations to the herbicide's protein target, which reduce or prevent the herbicide from binding effectively or inhibiting the enzyme's function. nih.govpesticidestewardship.org For Alloxydim and other ACCase-inhibiting herbicides, TSR primarily involves modifications to the ACCase enzyme itself. researchgate.netscielo.br

Mutations in the ACCase Gene Leading to Reduced this compound Sensitivity.

Mutations in the gene encoding the ACCase enzyme are a common cause of target-site resistance to ACCase inhibitors, including this compound. nih.govresearchgate.netmdpi.com These mutations typically result in amino acid substitutions within the carboxyl transferase (CT) domain of the ACCase enzyme, which is the binding site for cyclohexanedione (CHD) herbicides like this compound. researchgate.netresearchgate.net These substitutions can alter the shape of the binding pocket, reducing the herbicide's affinity for the enzyme and thus its inhibitory effect. researchgate.net

Several codon positions within the ACCase gene have been identified where mutations confer resistance to ACCase-inhibiting herbicides. These include positions 1781, 1999, 2027, 2041, 2078, 2088, and 2096 (based on the numbering in the Alopecurus myosuroides ACCase sequence). researchgate.netmdpi.comfrontiersin.orgmdpi.com For instance, the Ile-1781-Leu mutation has been found in resistant populations of Echinochloa spp. and Hordeum glaucum, conferring resistance to ACCase inhibitors. mdpi.combioone.org Another mutation, Gly-2096-Ala, has also been linked to resistance in Hordeum glaucum. bioone.org Studies have shown that different mutations can confer varying levels and patterns of resistance to different ACCase herbicides. researchgate.netbioone.org

Interactive Table 1: Common ACCase Gene Mutations Conferring Herbicide Resistance

Amino Acid PositionOriginal Amino AcidSubstituted Amino AcidExample Weed SpeciesAssociated Herbicide ClassesCitation
1781IleLeuEchinochloa spp., Hordeum glaucum, Alopecurus aequalisAPP, CHD mdpi.combioone.org
1999TrpCys/LeuAlopecurus japonicusACCase Inhibitors mdpi.com
2027TrpCysLolium rigidum, Alopecurus myosuroidesACCase Inhibitors researchgate.netfrontiersin.org
2041IleThr/AsnHordeum tectorum, Lolium multiflorumACCase Inhibitors researchgate.netaapresid.org.ar
2078AspGlu/GlyEchinochloa crus-galli, Lolium rigidum, Alopecurus japonicusACCase Inhibitors researchgate.netfrontiersin.orgmdpi.com
2096GlyAlaHordeum glaucumACCase Inhibitors researchgate.netbioone.org

Biochemical Analysis of Resistant ACCase Enzymes

Biochemical analysis of ACCase enzymes extracted from resistant weed biotypes provides further insight into the mechanisms of target-site resistance. These studies often involve comparing the sensitivity of ACCase activity from resistant and susceptible plants to this compound in vitro. researchgate.netnih.gov Resistant enzymes typically exhibit a reduced sensitivity to inhibition by the herbicide, requiring significantly higher concentrations of this compound to achieve the same level of inhibition observed in susceptible enzymes. researchgate.netnih.gov

Kinetic studies can reveal changes in the enzyme's interaction with the herbicide. For example, a higher inhibition constant (Ki) for this compound in resistant biotypes compared to susceptible ones indicates a lower binding affinity of the herbicide to the altered enzyme. researchgate.net Structural modeling and docking studies can complement biochemical analyses by visualizing how amino acid substitutions in the ACCase enzyme affect the binding pocket and the interaction with the herbicide molecule. nih.gov These studies can demonstrate that mutations cause conformational changes that sterically hinder herbicide binding or alter the crucial interactions required for effective inhibition. researchgate.netnih.gov

Ecological and Evolutionary Dynamics of this compound Resistance Development.

The development of herbicide resistance in weed populations is a classic example of rapid evolution driven by strong selection pressure. nih.govnih.gov The repeated application of this compound or other herbicides with the same mode of action selects for individuals within the weed population that possess pre-existing resistance mechanisms, whether target-site mutations or non-target-site detoxification pathways. dpird.wa.gov.auscielo.brnih.gov Over time, the frequency of these resistant individuals increases in the population, leading to a shift from a predominantly susceptible population to a resistant one. dpird.wa.gov.au

Ecological factors, such as the genetic diversity within the weed population, gene flow between populations, and weed management practices, all influence the rate and pattern of resistance evolution. dpird.wa.gov.aunih.gov Populations with higher initial genetic diversity are more likely to contain individuals with resistance alleles. dpird.wa.gov.au Gene flow can introduce resistance alleles into susceptible populations or spread resistance between fields. The intensity and frequency of this compound application, as well as the use of other weed control methods and herbicide rotation strategies, significantly impact the selection pressure and the evolution of resistance. dpird.wa.gov.auscielo.br Continuous reliance on a single herbicide mode of action accelerates the selection for resistant biotypes. dpird.wa.gov.auscielo.brscielo.br

The evolution of herbicide resistance in weeds is a dynamic process with significant ecological consequences, impacting weed community composition and agricultural sustainability. nih.govumich.edu Understanding these eco-evolutionary dynamics is crucial for developing effective and sustainable weed management strategies aimed at delaying or preventing the further spread of this compound resistance. scielo.brnih.gov

Molecular and Biochemical Methodologies for Resistance Detection

Molecular and biochemical methods play a crucial role in identifying the specific mechanisms conferring resistance to ACCase inhibitors such as this compound. These techniques offer insights into the genetic basis of resistance and the functional state of the ACCase enzyme.

Molecular Methodologies

Molecular methods primarily focus on detecting genetic alterations in the ACCase gene that lead to target-site resistance. These alterations are typically point mutations resulting in amino acid substitutions in the carboxyl transferase (CT) domain of the ACCase enzyme. nih.govmdpi.comresearchgate.netnotulaebotanicae.ro Several DNA-based methods have been developed for detecting these known mutations. nih.gov

PCR and Gene Sequencing: Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific regions of the ACCase gene, particularly the CT domain where most resistance-conferring mutations are located. notulaebotanicae.rocambridge.orgresearchgate.net Following amplification, gene sequencing is performed to determine the exact nucleotide sequence and identify any point mutations. mdpi.comnotulaebotanicae.rocambridge.orgplos.org This approach allows for the identification of known resistance mutations at specific codon positions, such as 1781, 1999, 2027, 2041, 2078, 2088, and 2096. nih.govmdpi.comnotulaebotanicae.ro While effective, conventional PCR and sequencing can be time-consuming and labor-intensive. cambridge.org

Allele-Specific PCR (AS-PCR): AS-PCR is a technique designed to specifically amplify DNA sequences containing a known single nucleotide polymorphism (SNP) associated with resistance. nih.govnih.govresearchgate.net This method utilizes primers that are designed to preferentially bind to either the susceptible or the resistant allele. nih.govresearchgate.net Variants of AS-PCR, such as tetra-primer ARMS-PCR, have been developed for detecting specific SNPs conferring resistance. nih.gov AS-PCR is generally faster and less expensive than full gene sequencing, making it suitable for screening larger numbers of samples for known mutations. nih.gov

Derived Cleaved Amplified Polymorphic Sequence (dCAPS): The dCAPS method is used to detect point mutations by creating a restriction enzyme recognition site that is unique to either the susceptible or resistant allele. cambridge.orgnih.gov PCR is used to amplify the region containing the mutation, and then a restriction enzyme digestion is performed. cambridge.org The presence or absence of cleavage, as visualized by gel electrophoresis, indicates the genotype. cambridge.org dCAPS assays can distinguish between homozygous and heterozygous resistant plants. cambridge.org

Real-time Quantitative PCR (qPCR): qPCR allows for the quantification of specific DNA sequences, including those carrying resistance-conferring mutations. nih.govsemanticscholar.org This method can be used to determine the frequency of resistance alleles within a weed population, even at low levels, potentially enabling the detection of resistance before it is phenotypically evident in the field. nih.gov High-throughput qPCR methods, such as ARMS/Scorpion Q-PCR, have been developed for analyzing pooled leaf or seed samples. nih.gov

Loop-Mediated Isothermal Amplification (LAMP): LAMP is an isothermal nucleic acid amplification technique that can rapidly detect specific DNA sequences. cambridge.org LAMP assays have been developed for detecting common ACCase resistance mutations and offer advantages in terms of speed and sensitivity compared to conventional PCR methods. cambridge.org

SNP Genotyping: Single Nucleotide Polymorphism (SNP) markers associated with resistance can be identified and used for genotyping weed populations. researchgate.netmdpi.comwikipedia.org High-throughput SNP genotyping platforms and techniques like genotyping-by-sequencing (GBS) can facilitate the analysis of large numbers of individuals and the identification of genomic regions associated with resistance. mdpi.comgoettingen-research-online.de While SNP markers are valuable for tracking known resistance alleles, identifying SNPs associated with non-target-site resistance can be more complex. mdpi.com

Next-Generation Sequencing (NGS): NGS technologies allow for high-throughput sequencing of entire genomes or specific genomic regions. researchgate.netnih.gov NGS can be used for comprehensive analysis of the ACCase gene to identify both known and novel resistance mutations. researchgate.net It can also aid in identifying genes involved in non-target-site resistance mechanisms, although the genetic basis of metabolic resistance is often multigenic and more elusive. nih.govresearchgate.net

Biochemical Methodologies

Biochemical methods focus on assessing the activity of the ACCase enzyme and its interaction with herbicides in vitro. These assays can confirm whether the target enzyme is less sensitive to the herbicide in resistant biotypes. bioone.orgacs.orgfrontiersin.org

Enzyme Activity Assays: These assays measure the catalytic activity of the ACCase enzyme extracted from susceptible and resistant weed biotypes in the presence and absence of the herbicide. scielo.brsemanticscholar.orgbioone.orgacs.orgfrontiersin.org A reduced level of enzyme inhibition by this compound in the resistant biotype compared to the susceptible biotype indicates target-site resistance. bioone.orgacs.org Traditionally, 14C-based radiometric assays have been commonly used to assess ACCase activity. bioone.org More recently, colorimetric assays, such as the malachite green assay, are being explored as alternatives for evaluating ACCase-herbicide interaction. bioone.org These functional assays assess whether amino acid changes in the enzyme affect its interaction with the herbicide. bioone.org

Biochemical Markers: While the primary biochemical method involves enzyme activity assays, research also explores identifying biochemical markers associated with resistance, particularly for non-target-site mechanisms like enhanced metabolism. scielo.br This can involve studying the expression levels or activity of enzymes involved in herbicide detoxification, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. scielo.brresearchgate.net However, identifying the specific genes and enzymes responsible for metabolic resistance to ACCase inhibitors remains challenging. nih.govresearchgate.net

Molecular and biochemical methodologies provide complementary tools for diagnosing herbicide resistance. While molecular methods excel at identifying specific genetic mutations conferring target-site resistance, biochemical assays confirm the functional consequence of these mutations on enzyme activity. researchgate.netbioone.org Integrating these approaches allows for a more comprehensive understanding of the resistance mechanisms present in weed populations.

Data Table Example: ACCase Mutations and Associated Resistance

Below is an example of how research findings on specific ACCase mutations and their association with resistance to ACCase inhibitors (including CHDs like this compound) can be presented.

ACCase Codon PositionAmino Acid Change (Susceptible to Resistant)Associated Herbicide Families (Examples)Weed Species (Examples)Source(s)
1781Ile to Leu, Val, ThrAPP, CHD, PPZLolium spp., Avena fatua, Alopecurus myosuroides, Digitaria ciliaris nih.govmdpi.comnotulaebotanicae.roresearchgate.netplos.orgfrontiersin.org
1999Trp to CysAPP, CHD, PPZLolium spp., Alopecurus myosuroides nih.govmdpi.com
2027Trp to Cys, LeuAPP, CHD, PPZAlopecurus myosuroides, Echinochloa spp. nih.govmdpi.comresearchgate.netplos.orgnih.gov
2041Ile to Asn, Val, ThrAPP, CHD, PPZLolium spp., Avena fatua, Phalaris paradoxa, Milium vernale, Echinochloa spp. nih.govmdpi.comresearchgate.netnotulaebotanicae.roacs.orgfrontiersin.orgnih.gov
2078Asp to GlyAPP, CHD, PPZLolium spp., Alopecurus myosuroides, Avena fatua, Echinochloa spp. nih.govmdpi.comcambridge.orgacs.orgfrontiersin.orgnih.gov
2088Cys to ArgAPP, CHD, PPZLolium spp., Alopecurus myosuroides nih.govmdpi.com
2096Gly to AlaAPP, CHD, PPZLolium spp., Alopecurus myosuroides, Bromus tectorum nih.govmdpi.comresearchgate.net

Detailed Research Findings Examples:

Research on Alopecurus myosuroides (black-grass) has shown that target-site mutations at ACCase codon positions 1781, 1999, 2027, 2041, 2078, 2088, and 2096 can confer resistance to ACCase inhibitors. nih.gov Studies using gene sequencing in black-grass populations treated with cycloxydim (B1459944) identified mutations like I1781L and a novel I1781T as being associated with resistance. plos.org RT-PCR methodology was used in this research to examine DNA sequences for identifying ACCase mutations responsible for resistance. plos.org

In Avena fatua (wild oat) populations from Latin America, dose-response and ACCase enzyme activity assays revealed cross-resistance to APP, CHD, and PPZ herbicides. acs.org Sequencing of the ACCase CT domain identified point mutations at amino acid position 2078 (Asp to Gly) and 2041 (Ile to Asn) in different resistant biotypes, indicating that altered target enzymes were responsible for the herbicide insensitivity. acs.org

Studies on Echinochloa spp. from rice fields have utilized target-site sequencing of the ACCase gene to identify resistance mutations. mdpi.com The Ile1781Leu substitution was found in some resistant populations and was confirmed to endow resistance to APP (cyhalofop-butyl) and CHD (profoxydim) herbicide families through dose-response assays. mdpi.com PCR-RFLP analyses were also used for molecular characterization of Echinochloa species in this work. mdpi.com

A study on Milium vernale (spring milletgrass) populations resistant to ACCase inhibitors used amplification and sequencing of ACCase gene fragments encompassing known mutation sites (1781, 1999, 2027, 2041, 2078, 2088, 2096, and 2097). notulaebotanicae.ro The analysis revealed a point mutation at position 2041 (ATT to ACT, GTT, GCT) resulting in amino acid substitutions from isoleucine to threonine, valine, or alanine (B10760859) in the resistant populations. notulaebotanicae.ro

These examples highlight the application of various molecular and biochemical techniques in dissecting the mechanisms of this compound and other ACCase inhibitor resistance in weeds, providing valuable data for resistance management strategies.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Alloxydim and Its Derivatives

Synthetic Approaches for Alloxydim and Analogues

The synthesis of this compound can be achieved through a multi-step reaction sequence. One reported method involves starting from mesityl oxide, which undergoes reactions with dimethyl malonate, butyryl chloride, and ethoxyamine. wikipedia.org

Analogues of this compound, which share the core cyclohexanedione structure but feature variations in substituents, are synthesized through various organic chemistry methodologies. These approaches often involve the construction or modification of the cyclohexanedione ring and the introduction of different substituents at key positions, particularly at the 2-position (adjacent to the carbonyl groups) and the oxime moiety.

Rational Design and Synthesis of Novel this compound Derivatives.

Rational design in herbicide discovery involves using knowledge of the target enzyme (ACCase in the case of this compound) and the structural features of known inhibitors to create new molecules with improved properties. This often involves exploring modifications to the existing this compound structure. uam.es

Exploration of Structural Modifications for Enhanced Efficacy or Selectivity.

Modifications to the this compound structure are explored to potentially enhance its herbicidal activity against specific weed species or improve its selectivity towards certain crops. uam.esmdpi.comnih.govnih.gov The side chain substituents at the 2-position of cyclohexanedione oxime derivatives, including this compound, have shown significant influence on herbicidal activity. For example, studies have indicated that substituents other than n-propyl at this position can result in significantly reduced or no effectiveness. chemrxiv.org

Research into novel cyclohexanedione derivatives has demonstrated that modifications can lead to compounds with superior ACCase inhibitory activity and post-emergent herbicidal activity against target weeds like barnyard grass, sometimes exceeding the performance of existing herbicides like clethodim. nih.govfrontiersin.org

Bioisosteric Replacements and Hybrid Molecules.

Bioisosteric replacement involves substituting a part of a molecule with another group that has similar physical or chemical properties, aiming to improve efficacy, reduce toxicity, or alter pharmacokinetic properties. This principle can be applied to the design of this compound derivatives. mdpi.com

Hybrid molecules, combining structural features of different active compounds, represent another strategy in rational design. For instance, new triketone derivatives with enhanced herbicidal activity have been designed by integrating the active group of This compound-sodium (B1343329) with that of quizalofop-ethyl. nih.govmdpi.com This approach leverages the known activity of different herbicidal scaffolds to create novel compounds with potentially synergistic effects or broader spectrum activity.

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how variations in chemical structure influence the biological activity of a compound. For this compound and its derivatives, SAR studies aim to correlate specific structural features with their herbicidal potency and selectivity, particularly concerning their interaction with the ACCase enzyme. mdpi.comfrontiersin.orgedap-cluster.comrsc.org

Identification of Pharmacophores and Key Structural Moieties for Herbicidal Activity.

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure, triggering or blocking its biological response. For cyclohexanedione herbicides like this compound, the 1,3-cyclohexanedione (B196179) moiety is considered a common chemical motif and a minimum substructure essential for their activity as ACCase inhibitors. nih.govfrontiersin.orgresearchgate.net

Detailed SAR analysis helps identify other key structural moieties and their optimal configurations for potent herbicidal activity. This includes the nature and position of substituents on the cyclohexanedione ring and the oxime ether group. Studies on this compound derivatives have shown that the side chain at the 2-position plays a crucial role in effectiveness. chemrxiv.org Understanding these critical structural elements is vital for the rational design of new, more effective derivatives.

Quantitative Structure-Activity Relationships (QSAR) in Derivative Design.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate a set of structural or physicochemical descriptors of compounds with their biological activity. nih.govresearchgate.netinformahealthcare.commst.dk QSAR studies provide a quantitative approach to SAR analysis, allowing for the prediction of the activity of new, unsynthesized compounds based on their molecular structure. nih.govmst.dk

For this compound derivatives, QSAR models can be used to predict herbicidal activity or potential environmental implications. mdpi.comresearchgate.netebi.ac.ukcsic.es These models utilize molecular descriptors, which are numerical representations of chemical structures and their properties. nih.govmst.dk By analyzing the relationship between these descriptors and observed herbicidal activity, QSAR models can guide the design of novel derivatives with predicted desirable properties, optimizing the synthesis efforts. nih.govinformahealthcare.commst.dkcsic.es QSAR/QSPR models have also been used to study the potential occurrence and risk of this compound residues and its transformation products. informahealthcare.comcsic.es

Example Data Table: Herbicidal Activity of this compound and a Phototransformation Product

Studies have investigated the phytotoxicity of this compound and its degradation products. The main phototransformation product identified in some studies is the this compound Z-isomer and an imine derivative. mdpi.comebi.ac.uk Comparative bioassays have shown differences in phytotoxicity between this compound and its imine byproduct on various plant species. mdpi.comebi.ac.ukcambridge.org

CompoundPlant SpeciesEffect on Root Growth (EC₅₀)
This compoundWheat (T. turgidum)0.14 mg L⁻¹ mdpi.com
This compoundWheat (T. aestivum)0.17 mg L⁻¹ mdpi.com
This compoundBromus diandrus0.23 mg L⁻¹ mdpi.com
This compound Imine ByproductTomatoHigh sensitivity mdpi.comebi.ac.uk
This compound Imine ByproductWheatInhibited mdpi.comebi.ac.uk

Example Data Table: ACCase Inhibitory Activity of Cyclohexanedione Herbicides

Cyclohexanedione herbicides, including this compound, inhibit ACCase. The potency of inhibition can vary depending on the plant species. nih.govresearchgate.net

HerbicidePlant SpeciesKᵢ (µM) Range
Cyclohexanediones (including this compound, Sethoxydim (B610796), Clethodim)Susceptible Grasses0.02 - 1.95 nih.govresearchgate.net
CyclohexanedionesBroadleaf Plants53 - 2200 nih.govresearchgate.net

Advanced Computational Chemistry in this compound Research

Quantum Chemical Calculations for Reactivity and Conformation.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively applied to study the structure and properties of this compound. acs.orgcsic.esnih.govacs.org These calculations are crucial for identifying the most stable conformers of this compound and understanding the factors that govern their stability and the mechanisms of interconversion between them. acs.orgcsic.esnih.govacs.org For this compound, studies have shown the existence of four conformeric forms with high stability in the gas phase, characterized by strong intramolecular hydrogen bonds. csic.es These include keto-enolic and diketo tautomers. csic.es The interconversion between E- and Z-forms typically involves higher energy barriers in the gas phase compared to H-transfers between tautomers. csic.es

DFT calculations have also been used to explore the degradation pathways of this compound, specifically the initial step involving the cleavage of the N-O bond. acs.orgcsic.esnih.gov This cleavage leads to the formation of a stable intermediate that can be challenging to characterize experimentally. acs.orgcsic.esnih.gov Computational studies have helped identify the properties of this intermediate and determined that homolytic fragmentation is the dominant process in the gas phase. acs.orgcsic.esnih.gov The stability of this compound conformers and resulting homolytic fragments has also been assessed in the water phase using computational methods. acs.orgcsic.esnih.govacs.org Computed infrared (IR) spectra derived from these calculations have shown consistency with experimental observations. acs.orgcsic.esnih.govacs.org

Further quantum chemical investigations have explored the reactivity of this compound and its derivatives by analyzing reaction force and electronic flux profiles. researchgate.netchemrxiv.orgresearchgate.netdntb.gov.ua By rotating the oxime bond, identified as the most reactive region, researchers can understand how this conformational change influences molecular properties and induces electronic reorganization. researchgate.netchemrxiv.orgresearchgate.netdntb.gov.ua These studies indicate that the rotation of the dihedral angle triggers this compound to pass through three transition states. researchgate.netchemrxiv.orgresearchgate.netdntb.gov.ua The first step involves the rupture of a hydrogen bond and is characterized by significant structural reorganization, while the final step is dominated by electronic reorganization. researchgate.netchemrxiv.orgresearchgate.netdntb.gov.ua Analysis of the electronic density and hydrogen bond strength helps elucidate the factors governing the relative stability of the most stable conformers. csic.es The weakening of the N-O bond during dihedral angle variation suggests potential dissociation of the oxime group during conformational transformation. researchgate.netchemrxiv.org

Computational details often involve optimizing structures at specific levels of theory, such as B3LYP/6-311G(d,p), and utilizing software packages like Gaussian. acs.orgcsic.esresearchgate.netresearchgate.net Analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to understand bonding characteristics and electronic distribution. csic.esresearchgate.netresearchgate.net

Molecular Docking Studies of this compound-Enzyme Interactions.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between molecules, such as a herbicide (ligand) and its biological target enzyme (receptor). frontiersin.orgopenaccessjournals.com This method is valuable in understanding how molecules interact at a molecular level and is frequently used in structure-based drug design and enzyme mechanism elucidation. frontiersin.orgopenaccessjournals.comnih.gov

This compound is known to act as an inhibitor of Acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis in plants. frontiersin.orgnih.gov Molecular docking studies involving ACCase inhibitors, including cyclohexanedione (CHD) herbicides like this compound, aim to understand the interactions within the enzyme's active pocket. frontiersin.orgnih.gov While the provided search results specifically detail docking studies for novel ACCase inhibitors and compare their interactions to known inhibitors like clethodim, they highlight the methodology and its application to this class of herbicides. frontiersin.orgnih.gov

These studies involve predicting the binding modes of compounds within the ACCase active site and evaluating the interactions with surrounding amino acid residues. frontiersin.orgnih.gov Factors such as hydrogen bonding and other non-covalent interactions are assessed to understand the stability and strength of the ligand-enzyme complex. frontiersin.orgopenaccessjournals.comnih.gov For instance, studies on related ACCase inhibitors have shown that specific carbonyl groups can form hydrogen bonds with residues in the active pocket, contributing to stable binding. nih.gov

Molecular docking, combined with experimental data, can help explain the observed inhibitory activity of compounds and guide the design of new derivatives with potentially improved binding characteristics and herbicidal activity. frontiersin.orgopenaccessjournals.comnih.gov Although direct detailed data tables from this compound-specific docking studies were not prominently featured in the search results, the methodology described for similar ACCase inhibitors is directly applicable to understanding this compound's interaction with its target enzyme. frontiersin.orgnih.gov

Formulation Science and Efficacy Enhancement Strategies for Alloxydim

Research on Adjuvant Systems for Alloxydim

Adjuvants are substances added to herbicide spray mixtures to improve their performance. Research on this compound, specifically its sodium salt, has demonstrated that adjuvants can significantly enhance its phytotoxicity. taylorfrancis.com The degree of enhancement often correlates with the amount of surfactant or mineral oil added to the spray solution. taylorfrancis.com

Mechanisms of Adjuvant-Mediated Efficacy Enhancement (e.g., Solubilization, Spreading)

Adjuvants employ various mechanisms to improve herbicide efficacy. One key mechanism is the reduction of the surface tension of the spray droplet, which facilitates spreading on the leaf surface and increases the contact area between the herbicide and the plant cuticle. cropprotectionnetwork.org This improved wetting and spreading can be assessed by measuring the contact angle of droplets on a surface mimicking the leaf cuticle. bcpc.org Lower contact angles generally indicate better spreading and potentially enhanced performance. bcpc.org

Another crucial mechanism is the enhancement of herbicide solubilization. For herbicides to penetrate the plant cuticle, they often need to be in a soluble form. Adjuvants, particularly certain surfactants and oils, can improve the solubility of the herbicide in the spray solution and within the cuticle itself, facilitating its movement into the plant. researchgate.net Studies with other herbicides, like sulfonylureas, have shown that conditions that promote solubilization, such as alkaline pH with certain adjuvants, can enhance biological activity. researchgate.net While specific detailed data on this compound solubilization mechanisms were not extensively detailed in the provided snippets, the general principles of adjuvant action, including solubilization and spreading, are well-established in enhancing herbicide efficacy. researchgate.netumn.eduepo.org

Influence of Adjuvants on Foliar Uptake and Spray Retention

Adjuvants play a vital role in influencing how much of the applied spray solution is retained on the leaf surface (spray retention) and how effectively the herbicide penetrates the leaf cuticle (foliar uptake). researchgate.netepo.org Increased spray retention ensures that more of the active ingredient is available for uptake. Adjuvants can modify the physical properties of the spray solution, such as viscosity and surface tension, to reduce droplet bounce and improve adhesion to the leaf surface. intracrop.co.uk

Foliar uptake is a complex process influenced by the plant cuticle's waxy nature and the herbicide's chemical properties. Adjuvants can interact with the cuticle, altering its permeability and facilitating the passage of the herbicide. Oil-based adjuvants, such as crop oil concentrates (COC) and methylated seed oils (MSO), are particularly effective in dissolving the waxy cuticle, leading to increased and faster herbicide absorption. cropprotectionnetwork.org MSOs are generally considered more aggressive in this regard than COCs. cropprotectionnetwork.org The addition of certain adjuvants, like ammonium (B1175870) sulfate, can also enhance foliar absorption of some weak acid herbicides by forming more readily absorbed salts. cropprotectionnetwork.org Research involving This compound-sodium (B1343329) has shown that adjuvants can significantly increase its phytotoxicity, which is a direct result of improved uptake and/or retention. taylorfrancis.com While specific quantitative data tables detailing the impact of various adjuvants on this compound's foliar uptake and spray retention were not prominently featured in the search results, the general understanding of adjuvant function strongly supports their positive influence on these processes for ACCase-inhibiting herbicides like this compound.

Development of Advanced Formulation Technologies

Beyond the use of traditional adjuvants, research is also focused on developing advanced formulation technologies to improve the performance and characteristics of this compound. These technologies aim to address limitations such as stability and provide more controlled delivery of the herbicide.

Studies on Controlled Release Formulations

Controlled release formulations are designed to regulate the rate and duration of herbicide release, offering several potential benefits, including extended weed control, reduced application frequency, and minimized environmental impact. Research has explored the incorporation of herbicides, including this compound, into controlled release systems, such as those based on biodegradable polymeric matrices like ethyl cellulose (B213188) or lignin (B12514952). researchgate.netgoogleapis.comgoogle.com

These formulations aim to provide a slow and sustained release of the active compound. googleapis.com Studies on controlled release formulations for agrochemicals, including herbicides, have shown potential in reducing negative effects on the plant (phytotoxicity) while maintaining efficacy against pests. google.com They can also reduce the leaching of compounds in soil, improving their retention in the target area. google.com While specific detailed studies or data tables focusing solely on the release kinetics of this compound from various controlled release formulations were not extensively found, the principle of incorporating herbicides like this compound into such systems using materials like lignin is an active area of research for improving performance and environmental profile. google.com

Research on Stability-Enhancing Formulations

The stability of a herbicide formulation is crucial for maintaining its efficacy during storage and application. This compound, like many agrochemicals, can be subject to degradation processes, such as photodegradation. researchgate.netresearchgate.net Studies have shown that this compound can rapidly photodegrade in various environmental matrices, including water and on surfaces simulating plant cuticles and soil, with half-lives ranging from 1 to 30 minutes in some simulated systems. researchgate.net This rapid degradation can lead to a loss of active ingredient and the formation of transformation products, some of which may have different phytotoxic properties. researchgate.netmdpi.com

Research into stability-enhancing formulations aims to protect the active ingredient from premature degradation. While specific detailed studies on this compound stability enhancement through formulation were not extensively covered, general principles in formulation science involve incorporating stabilizers, antioxidants, or using encapsulation techniques to shield the active compound from environmental factors like light, heat, and moisture. The rapid photodegradation observed for this compound highlights the importance of developing formulations that improve its stability to ensure consistent performance in the field. researchgate.netresearchgate.netmdpi.com Additives in commercial formulations have been shown to influence the photolysis rate of related herbicides like sethoxydim (B610796), suggesting that formulation components can play a role in stability. researchgate.net

Analytical Methodologies for Alloxydim Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for determining the molecular structure of alloxydim and its degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D techniques like COSY, HMQC, and HMBC, is a powerful tool for the structural elucidation of organic compounds like this compound and its degradation products researchgate.netnih.govpharmaffiliates.com. These methods provide detailed information about the arrangement of atoms and their connectivity within a molecule. For instance, ¹H NMR and ¹³C NMR provide characteristic signals for different hydrogen and carbon environments, respectively. COSY (Correlation Spectroscopy) helps identify coupled protons, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between protons and carbons, including those separated by multiple bonds researchgate.net. These techniques were used to characterize a major degradation product of this compound, identified as a mixture of tautomers resulting from the reduction of the oxime moiety researchgate.net. Computational studies using Density Functional Theory (DFT) have also been employed to explore the structure of this compound isomers and potential degradation products, with computed IR spectra being consistent with experimental observations csic.es.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (LC-Qtof-MS, HPLC-MS)

Mass Spectrometry (MS), often coupled with chromatographic techniques, is widely used for the identification and quantification of this compound and its transformation products researchgate.netsemanticscholar.orgebi.ac.ukacs.orgca.govlibretexts.orgnawah-scientific.com. High-resolution mass spectrometry (HRMS), such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Qtof-MS or HPLC-QTOF-MS), provides accurate mass measurements, which are vital for determining the elemental composition of unknown compounds, including degradation products researchgate.netebi.ac.uklibretexts.orgnawah-scientific.comcambridge.orgmdpi.com. LC-Qtof-MS has been used to identify degradation products of this compound, allowing for detailed study of precursor ions and their fragmentation patterns researchgate.net. HPLC-MS has also been employed to identify degradation products formed during the photodegradation of this compound in various matrices nih.govmdpi.com. The combination of LC and MS offers high sensitivity and selectivity, particularly in complex matrices acs.orglibretexts.orgnawah-scientific.com.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating this compound from complex matrices and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) and its hyphenated technique, Liquid Chromatography-Mass Spectrometry (LC-MS), are extensively used for the separation and quantification of this compound and its degradation products semanticscholar.orgacs.orgchromtech.comeurl-pesticides.eu. HPLC separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase nih.govchromtech.com. LC-MS combines the separation power of HPLC with the detection and identification capabilities of MS acs.orglibretexts.orgnawah-scientific.com. This combination is particularly effective for analyzing complex mixtures and detecting analytes with high sensitivity acs.orgnawah-scientific.com. LC-MS methods have been developed for the analysis of this compound and its metabolites in water acs.orgnih.gov. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for multi-residue pesticide analysis researchgate.netresearchgate.netresearchgate.net.

Development of Analytical Methods for Complex Plant and Environmental Matrices

Developing analytical methods for complex matrices like plants and environmental samples (soil, water) presents challenges due to potential matrix effects, which can interfere with the detection and quantification of analytes researchgate.netchromatographyonline.comeuropa.eu. Various sample preparation techniques are employed to minimize matrix interference and improve the accuracy and sensitivity of the analysis chromatographyonline.comeuropa.eu. These can include extraction procedures, such as solid-phase extraction (SPE), and clean-up steps acs.orgmdpi.comnih.gov. Methods have been developed and validated for the analysis of this compound and its degradation products in soil and water acs.orgnih.govamanote.comjst.go.jp. For instance, a method using GC-MS was developed for the total content of This compound-sodium (B1343329) and its degradation products in groundwater after conversion to specific derivatives jst.go.jp. Studies have also investigated the photodegradation of this compound on carnauba wax and sandy loam soil surfaces, which serve as surrogates for leaf cuticles and real soils, analyzing the degradation products by HPLC-MS nih.govmdpi.com. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with UPLC-MS/MS is also widely applied for pesticide residue analysis in complex matrices like soil and agricultural products eurl-pesticides.euresearchgate.net.

Bioanalytical Approaches for Studying this compound Interactions and Degradation Products

Bioanalytical approaches involve using biological responses to study the effects and interactions of this compound and its degradation products. These methods can complement chemical analysis by providing insights into the biological activity and toxicity of the compounds. Bioassays, for example, can be used to evaluate the phytotoxicity of this compound and its degradation products on different plant species researchgate.netebi.ac.ukcambridge.orgnih.govmdpi.com. Studies have shown that the phytotoxicity of this compound's photoproducts can be higher than that of the parent compound researchgate.net. Metabolomics, a bioanalytical tool, can be used to study the effects of bioactive compounds like pesticides on biological systems by monitoring global metabolite networks aua.gr. This can help in understanding the mode of action of pesticides and identifying biomarkers of toxicity aua.gr. Effect-based methods (EBMs), which employ the response of in vitro or in vivo bioassays, are also used to assess the effects of chemical contaminants and complex mixtures in environmental samples, including water wrc.org.za. These methods can detect the potential toxicity to non-target organisms and account for the effects of mixtures and degradation products wrc.org.za.

Phytotoxicity Assays in Various Plant Species.

Phytotoxicity assays are fundamental tools used to evaluate the effects of this compound on different plant species. These studies typically involve exposing plants to varying concentrations of the herbicide and measuring subsequent impacts on growth and development parameters.

Studies have investigated the phytotoxicity of this compound on species including various wheat varieties (Triticum turgidum, Triticum aestivum), grass weeds like Bromus diandrus, and broadleaf crops such as sugar beet and tomato. wikipedia.orgherts.ac.uknih.govherts.ac.uklabsolu.ca Methodologies often involve applying this compound at different doses and assessing effects after a specified period, commonly around 7 days. wikipedia.org Measured parameters include root length, shoot length, fresh biomass, and dry biomass. wikipedia.org

Research indicates that this compound exhibits herbicidal activity on susceptible grass species. For instance, EC₅₀ values (the effective concentration causing a 50% reduction) have been determined for various parameters and species. On fresh biomass of wheat species and Bromus diandrus, EC₅₀ values for this compound ranged from 0.36 to 0.74 mg L⁻¹. wikipedia.org Effects on dry biomass showed lower EC₅₀ values, ranging from 0.23 to 0.76 mg L⁻¹ for these species. wikipedia.org Root growth has been identified as a particularly sensitive parameter, with EC₅₀ values for root length in wheat varieties ranging from 0.14 to 0.17 mg L⁻¹ and for Bromus diandrus at 0.23 mg L⁻¹. wikipedia.org Shoot length was also reduced with increasing this compound doses, with EC₅₀ values ranging from 0.33 to 0.43 mg L⁻¹ for wheat varieties. wikipedia.org

Comparative studies have also assessed the phytotoxicity of this compound's phototransformation products. The main byproduct, identified as deallyoxylated this compound or an imine derivative, generally shows significantly lower phytotoxicity compared to the parent compound. wikipedia.orgherts.ac.uknih.gov For example, EC₅₀ values for deallyoxylated this compound on root lengths of wheat and grass weeds ranged from 94 to 600 mg L⁻¹, substantially higher than those for this compound itself (0.38 to 0.50 mg L⁻¹). herts.ac.uknih.gov

The sensitivity to this compound can vary among plant species, with some broadleaf plants like tomato showing high sensitivity to certain degradation products. herts.ac.uk Indicator plants known for high sensitivity to herbicides, such as sugar beet and tomato, are often utilized in bioassays to evaluate herbicide toxicity. herts.ac.uk

Below is a table summarizing some reported EC₅₀ values for this compound phytotoxicity:

SpeciesParameterEC₅₀ (mg L⁻¹)Reference
Triticum turgidumRoot Length0.14 wikipedia.org
Triticum aestivumRoot Length0.17 wikipedia.org
Bromus diandrusRoot Length0.23 wikipedia.org
Wheat speciesFresh Biomass0.36 - 0.74 wikipedia.org
Bromus diandrusFresh Biomass0.36 - 0.74 wikipedia.org
Wheat speciesDry Biomass0.23 - 0.76 wikipedia.org
Bromus diandrusDry Biomass0.23 - 0.76 wikipedia.org
Triticum turgidumShoot Length0.33 wikipedia.org
Triticum aestivumShoot Length0.43 wikipedia.org

Enzymatic Activity Profiling in Treated Plant Tissues.

This compound is known to exert its herbicidal effect primarily through the inhibition of a key plant enzyme: Acetyl-CoA Carboxylase (ACCase). This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of cell membranes and are involved in the production of secondary metabolites.

Biochemical studies focusing on the enzymatic activity of ACCase in plant tissues treated with this compound have revealed differential sensitivity between susceptible and tolerant species. ACCase isolated from susceptible grass species demonstrates high sensitivity to inhibition by this compound and other cyclohexanedione herbicides, characterized by low inhibition constant (Kᵢ) values, typically in the micromolar range (e.g., 0.02 to 1.95 µM depending on the species). In contrast, ACCase from tolerant broadleaf plants is significantly less sensitive, with much higher Kᵢ values, ranging from 53 µM to 2.2 mM. This differential sensitivity of the target enzyme is a key factor explaining the selectivity of this compound for controlling grass weeds in broadleaf crops.

The inhibition of ACCase by this compound disrupts fatty acid synthesis, leading to a loss of cell membrane integrity and ultimately inhibiting the growth of meristematic tissues, which are sites of active cell division and elongation. The interaction between this compound and the carboxyltransferase (CT) domain of the ACCase enzyme is critical in determining the herbicide's affinity and efficacy.

While the primary enzymatic target and the mechanism of inhibition by this compound are well-established through studies profiling ACCase activity, detailed research specifically profiling the activity of a wide range of other enzymes in plant tissues in response to this compound treatment is less commonly documented in the provided search results. However, understanding the inhibition of ACCase is central to explaining this compound's mode of action at the enzymatic level.

Q & A

Q. What are the key chemical properties of alloxydim that influence its herbicidal activity and environmental behavior?

this compound’s herbicidal activity is linked to its cyclohexanedione oxime structure, specifically the oxime group (N–O bond) and substituents like the allyloxyimino chain. The molecule’s reactivity arises from hydrogen bonding interactions (e.g., OH–N) and electronic reorganization during conformational changes . Computational studies (B3LYP/6-311G(d,p)) show that rotating the oxime bond (θN1,C2,C3,C4) induces structural and electronic changes, affecting toxicity and environmental persistence . Key properties include low sorption to soil (GUS index >2.8 for degradation products) and photolability, with half-lives <1 hour on wax films .

Q. What experimental methodologies are recommended for studying this compound’s photodegradation in environmental matrices?

Photodegradation studies should simulate environmental conditions:

  • Use carnauba wax films to mimic plant leaf surfaces and soil matrices for field-relevant data .
  • Apply solar radiation-equivalent UV intensity (e.g., 300–400 nm lamps) and monitor degradation via HPLC or GC-MS .
  • Include controls for hydrolysis and thermal degradation (e.g., dark incubators at 30–50°C) to isolate photolytic pathways .
  • Quantify transformation products (e.g., Z-isomer, imine byproducts) and assess phytotoxicity using bioassays on crops like sugar beet and tomato .

Q. What validated analytical techniques are used to quantify this compound and its transformation products in complex matrices?

  • HPLC with UV detection : Achieves limits of detection (LOD) of 0.01 ppm in crops/soils, with recoveries of 75–93% .
  • GC-MS post-derivatization : Enhances volatility/stability of degradation products (e.g., hydrogen peroxide treatment), achieving LOD of 0.1 μg/L in groundwater .
  • QTAIM analysis : Identifies bond critical points (BCPs) during conformational changes, e.g., tracking hydrogen bond rupture (BCP density drops from 0.072 to 0.017 a.u.) .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in this compound’s degradation pathways across experimental conditions?

Conflicting degradation rates (e.g., photolytic half-lives of <1 hour on wax vs. 10 hours on soil vs. thermal degradation of 6.2% at 50°C over 20 days ) can be analyzed via:

  • Reaction force profiles : Partition activation energy into structural (e.g., hydrogen bond rupture) and electronic (e.g., N–O bond weakening) contributions .
  • Reaction electronic flux (J(θ)) : Quantify electron redistribution during rotation of the oxime bond, identifying transition states (TS1–TS3) and energy barriers (e.g., 80 kJ/mol for this compound vs. 54 kJ/mol for phenyl derivatives) .
  • QSAR modeling : Predict ecotoxicity of degradation products when experimental data is sparse, but validate with bioassays due to limitations in predicting leachability (GUS index) .

Q. How to design experiments reconciling discrepancies between QSAR predictions and experimental ecotoxicity data for this compound’s degradation products?

  • Multi-tiered testing : Combine QSAR predictions (e.g., using EPI Suite) with in vitro assays (e.g., algal growth inhibition) and in vivo tests (e.g., Daphnia magna mortality) .
  • Focus on imine byproducts : These show higher photostability and phytotoxicity (e.g., tomato crop damage) compared to parent this compound, necessitating soil column studies to assess leaching potential .
  • Control matrix effects : Natural organic matter in water reduces photodegradation rates (e.g., 5x slower in river water vs. ultrapure water), requiring site-specific adjustments to models .

Q. What advanced strategies address challenges in characterizing this compound’s transition states during conformational isomerization?

  • IRC (Intrinsic Reaction Coordinate) analysis : Map reaction pathways between conformers, identifying TS1 (hydrogen bond rupture) and TS3 (electronic reorganization) .
  • Non-covalent interaction (NCI) plots : Visualize weak interactions (e.g., CH–O bonds) stabilizing transition states .
  • Substituent modulation : Replace the propyl group with H, Cl, or aryl groups to study steric/electronic effects on activation energy (e.g., 33 kJ/mol barrier for Cl-substituted derivatives) .

Methodological Considerations Table

Research Focus Recommended Methods Key Parameters References
PhotodegradationSimulated sunlight + HPLC/GC-MSHalf-life, imine byproduct quantification
Computational ReactivityDFT (B3LYP/6-311G(d,p)) + QTAIM/NCI analysisReaction force, electronic flux (J(θ))
Ecotoxicity AssessmentQSAR + algal/Daphnia bioassaysGUS index, LC50/EC50 values

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